molecular formula C19H21N3O4S2 B2603342 4-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 681228-54-6

4-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2603342
CAS No.: 681228-54-6
M. Wt: 419.51
InChI Key: NHALKZRWRVGWPK-UHFFFAOYSA-N
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Description

4-(Pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a sophisticated synthetic compound featuring a benzothiazole core, a sulfamoyl moiety, and a benzamide group, designed for advanced pharmacological and agrochemical research. This structural motif is recognized for its significant potential in modulating biological enzymes. Compounds within the benzothiazole sulfonamide class have demonstrated potent inhibitory activity against key enzymes such as urease, with IC50 values reported in the low micromolar range (14.06-20.21 μM) . Furthermore, the thiazol-2-ylbenzamide scaffold is under investigation for its utility in developing novel antifungal agents. Recent studies on analogous structures have shown exceptional activity against plant pathogenic fungi like Sclerotinia sclerotiorum and Rhizoctonia solani, with efficacy comparable to or exceeding that of established succinate dehydrogenase inhibitor (SDHI) fungicides such as thifluzamide and boscalid . The proposed mechanism of action for such derivatives involves binding to and inhibiting the succinate dehydrogenase (SDH) enzyme, a validated target in fungicide development, thereby disrupting cellular energy production in fungi . In silico analyses of related molecules predict favorable drug-like properties, including high gastrointestinal absorption and optimal skin permeation, making this chemotype a promising candidate for further investigation . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-pentoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-2-3-4-11-26-14-7-5-13(6-8-14)18(23)22-19-21-16-10-9-15(28(20,24)25)12-17(16)27-19/h5-10,12H,2-4,11H2,1H3,(H2,20,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHALKZRWRVGWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation, typically using chlorosulfonic acid followed by amination.

    Attachment of the Pentyloxy Group: The pentyloxy group is introduced through an etherification reaction, often using pentyloxy bromide and a suitable base.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage, typically through the reaction of the amine with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

4-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to inhibit certain enzymes or receptors.

    Materials Science: It is explored for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Sulfamoyl or Sulfonyl Groups

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Reference Evidence
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Sulfamoyl (-SO₂NH₂) with N-methyl-N-phenyl substitution ~375.4 Not reported
N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) Bromine at C6, piperazine at C4 of benzamide ~458.4 Not reported
N-(6-(3-Methoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (12a) 3-Methoxyphenyl at C6, piperazine at C4 of benzamide ~459.5 Not reported

Key Observations :

  • The sulfamoyl group in the target compound distinguishes it from analogs like 11 and 12a, which feature bromine or methoxyphenyl groups.

Analogs with Alkoxy Substituents

Compound Name Alkoxy Group Biological Relevance Reference Evidence
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide Methoxy (-OCH₃) Potential kinase inhibition
N-{(2S)-1-Oxo-3-[4-(pentyloxy)phenyl]propan-2-yl}benzamide (11) Pentyloxy (-O-C₅H₁₁) Peptide-like structure; possible CNS activity

Key Observations :

  • The pentyloxy group in the target compound increases lipophilicity compared to methoxy analogs (e.g., 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide ), which may enhance blood-brain barrier penetration .
  • Compound 11 in contains a pentyloxy group but is part of a peptide scaffold, limiting direct comparison with the benzothiazole-based target compound .

Analogs with Piperazine/Piperidine Substituents

Compound Name Substituent Enzyme Inhibitory Activity Reference Evidence
4-((4-Ethylpiperazin-1-yl)methyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide Piperazine-methyl at C4 of benzamide Moderate EGFR inhibition (IC₅₀ ~5 µM)
3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) Piperazine-methyl on thiazole ring Anticandidal activity (MIC 8 µg/mL)

Key Observations :

  • Piperazine/piperidine groups (e.g., in 4e and compounds) improve solubility and enable interactions with enzymatic pockets. The absence of such groups in the target compound suggests a different mechanism of action, possibly favoring sulfamoyl-mediated target binding .

Physicochemical and Spectral Data Comparison

  • Spectral Confirmation : Analogs in and were characterized using ¹H/¹³C NMR and HRMS. For example, 4e () showed distinct aromatic proton signals at δ 7.2–8.5 ppm, while sulfamoyl-containing compounds (e.g., ) would exhibit NH₂ peaks near δ 5.0–6.0 ppm .
  • Melting Points : Benzothiazole derivatives with polar groups (e.g., sulfamoyl) typically exhibit higher melting points (>200°C) compared to alkoxy-substituted analogs (e.g., 177°C for 4i in ) .

Biological Activity

4-(Pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pentyloxy group and a sulfamoyl substituent attached to a benzothiazole core. Its molecular formula is C22H25N3O6S2C_{22}H_{25}N_3O_6S^2 with a molecular weight of 491.58 g/mol. The presence of these functional groups is significant as they contribute to the compound's biological activity.

Antiviral Properties

Research indicates that benzothiazole derivatives, including those similar to this compound, exhibit antiviral properties. Specifically, certain derivatives have been shown to inhibit the replication of hepatitis C virus (HCV) . The mechanism often involves interference with viral proteins or pathways critical for viral replication.

Anticancer Activity

Benzothiazole derivatives are also recognized for their anticancer potential. Studies suggest that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, compounds in this class may activate caspases and alter the expression of pro-apoptotic and anti-apoptotic proteins .

Antimicrobial Effects

The antimicrobial activity of benzothiazoles has been documented, with some studies highlighting their effectiveness against various bacterial strains. The sulfamoyl group in particular enhances the interaction with bacterial enzymes, potentially disrupting their metabolic processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for viral replication or bacterial survival.
  • Receptor Interaction : It could interact with cellular receptors that mediate signaling pathways related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzothiazole derivatives may induce oxidative stress in target cells, leading to cell death.

Study 1: Antiviral Activity Against HCV

In a study examining various benzothiazole derivatives, this compound was tested for its ability to inhibit HCV replication in vitro. Results showed a significant reduction in viral load at specific concentrations, indicating its potential as an antiviral agent .

Study 2: Anticancer Efficacy

Another research effort focused on the anticancer properties of this compound. It was found to induce apoptosis in human cancer cell lines through mitochondrial pathways. The study reported enhanced caspase activity and changes in mitochondrial membrane potential upon treatment with the compound .

Study 3: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(pentyloxy)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide, and how can purity be ensured during synthesis?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach involving:

  • Step 1 : Preparation of the thiazole core through condensation of 2-aminothiazole derivatives with benzoyl isothiocyanate under reflux in acetone (6–20 hours) .
  • Step 2 : Functionalization with a sulfamoyl group at the 6-position of the benzothiazole ring, followed by coupling with 4-(pentyloxy)benzamide via amide bond formation.
  • Purity Control : Post-synthesis, crystallization from ethanol or methanol is recommended. Validate purity using HPLC (≥98% purity criteria) and confirm structural integrity via 1H^1H NMR (e.g., characteristic peaks for pentyloxy protons at δ 1.3–1.7 ppm and sulfamoyl NH2_2 at δ 7.8–8.2 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H^1H NMR : Identify the sulfamoyl group (NH2_2 as a broad singlet) and pentyloxy chain (multiplet for methylene protons adjacent to oxygen).
  • IR Spectroscopy : Confirm sulfonamide S=O stretching (~1350–1300 cm1^{-1}) and amide C=O (~1650 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Look for the molecular ion peak [M+H]+^+ matching the calculated molecular weight (e.g., m/z 403.12 for C19_{19}H22_{22}N2_2O4_4S2_2) .

Q. How is the anticancer activity of this compound evaluated in preliminary assays?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination. Compare to positive controls like cisplatin.
  • Mechanistic Studies : Assess apoptosis via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential disruption using JC-1 dye.
  • Dose Optimization : Start with a range of 1–100 µM, monitoring dose-dependent responses over 24–72 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of the benzothiazole core?

  • Methodological Answer :

  • Solvent Selection : Replace acetone with DMF or THF to enhance solubility of intermediates, reducing reaction time from 20 to 8–12 hours .
  • Catalyst Screening : Test CuI or Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling steps, which may improve coupling efficiency by 15–20% .
  • Temperature Control : Use microwave-assisted synthesis at 100–120°C to accelerate cyclization steps .

Q. How should researchers resolve contradictions between elemental analysis and spectral data (e.g., NMR vs. CHNS results)?

  • Methodological Answer :

  • Cross-Validation : Repeat elemental analysis with fresh samples to rule out moisture absorption. For NMR discrepancies, use DEPT-135 to confirm quaternary carbons or HSQC to assign proton-carbon correlations.
  • X-ray Crystallography : If available, resolve structural ambiguities by obtaining a single-crystal structure .

Q. What computational strategies are effective for predicting the binding affinity of this compound to cancer-related targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to key residues (e.g., Met793) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with:
  • Shorter/longer alkoxy chains (e.g., ethoxy vs. heptyloxy) to assess lipophilicity effects.
  • Electron-withdrawing groups (e.g., NO2_2, CF3_3) at the benzamide para-position to enhance electrophilicity .
  • Biological Testing : Compare IC50_{50} values across analogs to identify critical substituents. Use CoMFA or QSAR models to correlate structural features with activity .

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